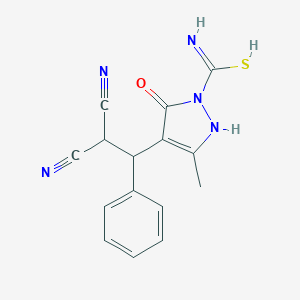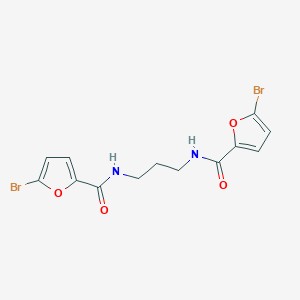![molecular formula C26H32N2O6 B323807 PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323807.png)
PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzoate group, a hexanoyl group, and a propoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with hexanoyl chloride to form an intermediate, which is then reacted with propyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE include:
Propyl 4-aminobenzoate: A simpler compound with similar functional groups.
Hexanoyl chloride: An intermediate used in the synthesis of the target compound.
4-aminobenzoic acid: Another intermediate with similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzoate and hexanoyl groups, along with the propoxycarbonyl group, makes it a versatile compound for various scientific research purposes.
Properties
Molecular Formula |
C26H32N2O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
propyl 4-[[6-oxo-6-(4-propoxycarbonylanilino)hexanoyl]amino]benzoate |
InChI |
InChI=1S/C26H32N2O6/c1-3-17-33-25(31)19-9-13-21(14-10-19)27-23(29)7-5-6-8-24(30)28-22-15-11-20(12-16-22)26(32)34-18-4-2/h9-16H,3-8,17-18H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
RNMIKROCEYMENK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-3-(diethylamino)-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323724.png)
![3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
![(6E)-4-nitro-6-[(4-pyrrolidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323728.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)


![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)

![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)



